
1-(Cinnolin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cinnolin-6-yl)ethanone is a chemical compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors in the presence of specific reagents. For instance, the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate under ethanol solvent system can yield pyrazole-appended quinoline . Another method involves the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with 2-(2-chlorophenyl)acetohydrazide in a polar aprotic solvent containing catalytic amounts of concentrated hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Cinnolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the cinnoline ring.
Scientific Research Applications
1-(Cinnolin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cinnolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(6-Quinolinyl)ethanone: This compound shares a similar structure but differs in the position of the nitrogen atoms in the ring.
2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles: These compounds also exhibit diverse biological activities and are structurally related.
Uniqueness: 1-(Cinnolin-6-yl)ethanone is unique due to its specific arrangement of atoms and the resulting chemical properties
Conclusion
This compound is a compound with diverse applications and significant potential in scientific research. Its unique chemical structure allows it to participate in various reactions, making it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-cinnolin-6-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(6-8)4-5-11-12-10/h2-6H,1H3 |
InChI Key |
XUWDPZUITLONCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





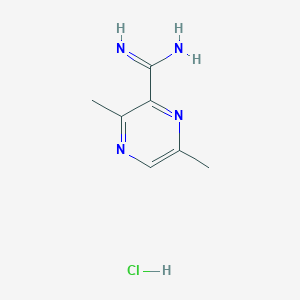
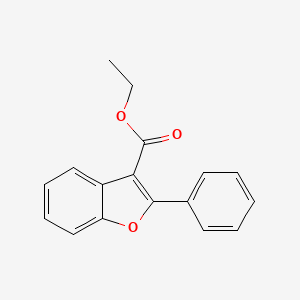
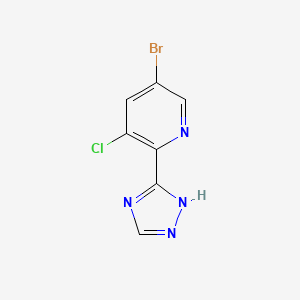


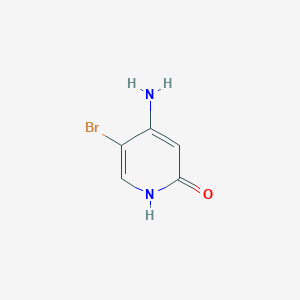
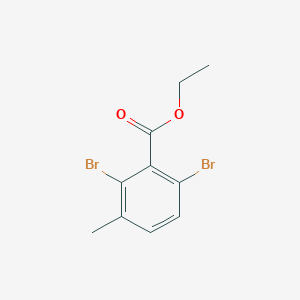
![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
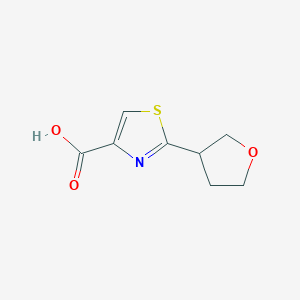
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
